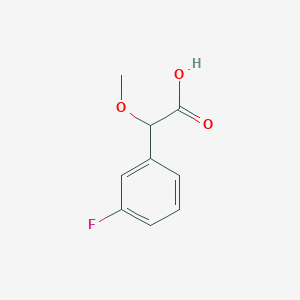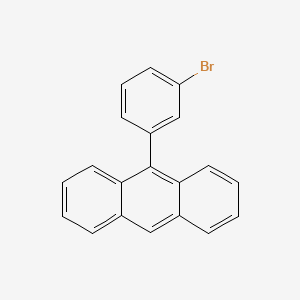
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a chemical compound with the molecular formula C10H11ClN2O2S and a molecular weight of 258.72 g/mol . This compound is part of the benzothiadiazine family, which is known for its diverse biological activities and applications in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of 4,6,8-trimethyl-4H-1,2,4-benzothiadiazine-1,1-dioxide using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiadiazines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and thiols.
Aplicaciones Científicas De Investigación
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access . Additionally, it may modulate ion channels or receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,6,8-Trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Lacks the chlorine atom at the 3-position.
3-Bromo-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Contains a bromine atom instead of chlorine at the 3-position.
3-Chloro-4,6-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide: Lacks the methyl group at the 8-position.
Uniqueness
3-Chloro-4,6,8-trimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11ClN2O2S |
|---|---|
Peso molecular |
258.73 g/mol |
Nombre IUPAC |
3-chloro-4,6,8-trimethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-4-7(2)9-8(5-6)13(3)10(11)12-16(9,14)15/h4-5H,1-3H3 |
Clave InChI |
AMMJKCPIZLBOEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)N(C(=NS2(=O)=O)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)


![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)





![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)

![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)


